Z-Thr-OMe

Descripción

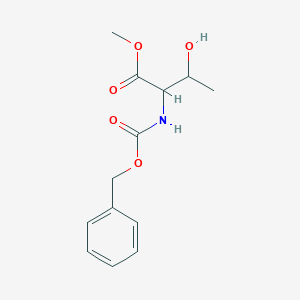

The exact mass of the compound (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287509. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972679 | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-63-2 | |

| Record name | NSC287509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyloxycarbonyl-L-Threonine Methyl Ester (Z-Thr-OMe): Structural Characterization and Synthetic Utility

Chemical Identity & Structural Analysis[1][2][3]

Z-Thr-OMe is a orthogonally protected amino acid derivative widely utilized in peptide synthesis and enzymatic kinetic studies. It functions as a chiral building block where the amine is masked by a benzyloxycarbonyl (Cbz or Z) group and the carboxyl moiety is protected as a methyl ester. This dual protection renders the molecule unreactive to standard coupling conditions until specific deprotection occurs, making it an ideal model substrate for studying serine proteases like Subtilisin Carlsberg.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Methyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |

| Common Name | This compound; N-Cbz-L-Threonine Methyl Ester |

| CAS Number | 57224-63-2 (L-isomer) |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol |

| Melting Point | 92–94 °C |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Purity Standard | ≥98% (HPLC/TLC) |

| Chiral Purity | L-isomer (Enantiomeric excess >99%) |

Structural Logic

The molecule consists of three distinct domains:

-

The Core: L-Threonine residue containing a secondary alcohol (-OH) side chain.

-

N-Terminus: Protected by a Carbobenzyloxy (Cbz) group. This carbamate linkage is stable to basic conditions (used to remove Fmoc) and mild acids, but cleaved by catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).

-

C-Terminus: Methyl ester (-OMe). This protects the carboxylic acid and provides a specific electrophilic site for enzymatic hydrolysis studies.

Synthetic Pathways & Protection Strategy

The synthesis of this compound typically follows a convergent pathway. While direct esterification of Z-Thr-OH is possible, a more robust industrial route involves the esterification of L-Threonine followed by N-protection. This avoids potential racemization and side-reactions involving the Z-group during acid-catalyzed esterification.

Synthesis Workflow (Graphviz)

Figure 1: Two-step synthetic pathway for this compound starting from L-Threonine. Step 1 masks the C-terminus; Step 2 introduces the Z-protecting group.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce high-purity this compound from L-Threonine methyl ester hydrochloride.

Reagents:

-

L-Threonine Methyl Ester Hydrochloride (10 mmol)

-

Benzyl Chloroformate (Z-Cl) (11 mmol)

-

Sodium Bicarbonate (NaHCO₃) (25 mmol)

-

Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of L-Thr-OMe·HCl in 30 mL of water/dioxane (1:1). Cool the solution to 0°C in an ice bath.

-

Base Addition: Slowly add NaHCO₃ (25 mmol) to neutralize the hydrochloride salt and create a basic buffer (pH ~8–9). Critical: Maintain low temperature to prevent hydrolysis of the methyl ester.

-

Acylation: Add Z-Cl (11 mmol) dropwise over 20 minutes with vigorous stirring. The reaction is exothermic; ensure T < 5°C.

-

Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting amine (ninhydrin positive) should disappear.

-

Work-up:

-

Evaporate the organic solvent (dioxane/acetone) under reduced pressure.

-

Acidify the remaining aqueous layer carefully to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize the resulting oil/solid from Ethyl Acetate/Hexane to yield white crystals (Target MP: 92–94°C).

Protocol B: Enzymatic Hydrolysis Assay (Subtilisin Carlsberg)

Objective: Determine kinetic parameters (

-

Buffer Prep: Prepare 0.1 M Tris-HCl buffer, pH 8.0 containing 10 mM CaCl₂ (Calcium stabilizes the enzyme).

-

Substrate Solution: Dissolve this compound in DMSO to create a 50 mM stock solution.

-

Assay Setup: In a quartz cuvette, add 980 µL Buffer and 10 µL Substrate stock.

-

Initiation: Add 10 µL of Subtilisin Carlsberg solution (approx. 1 µM).

-

Detection: Monitor the reaction via pH-stat titration (maintaining pH 8.0 by addition of NaOH) or by HPLC analysis of aliquots quenched with dilute acid.

-

Note: Unlike p-nitrophenyl esters, this compound hydrolysis does not release a chromophore directly, making pH-stat or HPLC the preferred detection methods.

-

Application in Enzymology[9]

This compound is a "specific" substrate for serine proteases, particularly the Subtilisin family. The presence of the Threonine side chain (secondary hydroxyl) adjacent to the scissile bond introduces steric and electronic factors that test the enzyme's specificity pocket (S1 subsite).

Mechanism of Action

The hydrolysis follows the classic Serine Protease mechanism:

-

Acylation: The catalytic triad (Asp-His-Ser) attacks the carbonyl carbon of the methyl ester, releasing methanol and forming an acyl-enzyme intermediate.

-

Deacylation: Water attacks the acyl-enzyme, releasing the free acid (Z-Thr-OH) and regenerating the enzyme.

Enzymatic Pathway Diagram (Graphviz)

Figure 2: Kinetic mechanism of this compound hydrolysis by Subtilisin Carlsberg. The rate-limiting step is typically deacylation (k3).

References

-

ChemicalBook. (2024). N-Carbobenzyloxy-L-threonine methyl ester Properties and Specifications. Retrieved from

-

PubChem. (2024).[1] Compound Summary: N-Benzoyl-L-threonine (Analogous Structure Data). National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. (2024). Z-Amino Acid Methyl Esters Product Standards. Retrieved from

- Glazer, A. N. (1967). Esteratic Activity of Subtilisin Carlsberg: The Effect of pH and Temperature. Journal of Biological Chemistry. (Classic reference for Subtilisin kinetics).

-

Fluorochem. (2024). N-Cbz-L-threonine methyl ester Data Sheet. Retrieved from

Sources

Z-Thr-OMe melting point and optical rotation data

An In-depth Technical Guide on the Physicochemical Characterization of Z-Thr-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-threonine methyl ester (this compound) is a pivotal protected amino acid derivative frequently utilized as a building block in the synthesis of therapeutic peptides and complex chiral molecules.[1] The stereochemical integrity and purity of this compound are critical quality attributes that directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of two fundamental physicochemical properties of this compound: its melting point and specific optical rotation. We will delve into the theoretical underpinnings, present established analytical protocols, and discuss the profound implications of these parameters within the context of drug development and quality control.

Core Physicochemical Properties of this compound

The precise characterization of physical constants is a cornerstone of chemical quality control. For a chiral molecule like this compound, the melting point and optical rotation serve as rapid and reliable indicators of both purity and stereochemical fidelity.

Melting Point: A Sentinel for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[2] The presence of impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[3] Therefore, a sharp and consistent melting point is a strong indicator of a high-purity sample.

Optical Rotation: A Window into Chirality

Optical activity is the inherent property of chiral molecules to rotate the plane of plane-polarized light.[4] This phenomenon arises from the asymmetric nature of the molecule, meaning it is non-superimposable on its mirror image.[4] The specific rotation, [α], is a standardized measure of this activity and is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[5][6] For this compound, which possesses two chiral centers, the specific rotation is a critical parameter to confirm the correct stereoisomer is present and to quantify its enantiomeric purity.

Quantitative Data for this compound

The following table summarizes the reported melting point and optical rotation data for this compound. It is crucial to note that minor variations in experimental conditions can affect these values.

| Physicochemical Parameter | Reported Value | Conditions |

| Melting Point | 89-94 °C[1][7][8] | Not specified |

| Specific Optical Rotation | -18.0 ± 2°[1][7][8] | c = 1 in methanol, at 20-25°C, using the sodium D-line (589 nm) |

Note: The melting point for the corresponding free acid, N-Benzyloxycarbonyl-L-threonine (Z-Thr-OH), is reported to be 103-105°C and should not be confused with the methyl ester.[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and optical rotation of this compound.

Determination of Melting Point via the Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a common and accurate method.

Rationale: The capillary method provides a controlled and reproducible means of heating a small sample uniformly while allowing for precise temperature measurement at the onset and completion of melting. A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample should be 2-3 mm in height.[11]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point of ~90°C.

-

Fine Heating: Once the temperature reaches the set point, reduce the heating rate to 1-2°C per minute.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.[2][10]

-

Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements. Use a fresh capillary tube for each measurement.

Caption: Workflow for Melting Point Determination of this compound.

Measurement of Specific Optical Rotation

This protocol outlines the standard procedure for determining the specific rotation of a compound in solution using a polarimeter.

Rationale: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.[12][13] To obtain the intrinsic specific rotation, the observed rotation must be normalized for the path length of the sample cell and the concentration of the solution, as the observed rotation is directly proportional to these parameters.[4][5] The use of the sodium D-line (589 nm) is a historical standard that allows for the comparison of data across different studies.[12][14]

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh approximately 100 mg of this compound and quantitatively transfer it to a 10 mL volumetric flask. Dissolve the solid in methanol and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL (or 1 g/100 mL).

-

Instrument Zeroing: Fill the polarimeter cell (typically with a path length, l, of 1 decimeter) with pure methanol (the blank). Place the cell in the polarimeter and zero the instrument.[12][14]

-

Sample Measurement: Empty the cell, rinse it with a small amount of the this compound solution, and then fill it with the solution, ensuring no air bubbles are in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Take multiple readings and calculate the average.

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., D for sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Caption: Workflow for Optical Rotation Measurement of this compound.

Conclusion: Implications for Drug Development

The meticulous characterization of this compound through melting point and optical rotation analysis is not a perfunctory task; it is a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products. These seemingly simple measurements provide invaluable data for:

-

Identity Confirmation: Verifying that the correct material has been synthesized or sourced.

-

Purity Assessment: Detecting the presence of impurities that could affect downstream reactions or the final API's safety profile.

-

Stereochemical Control: Ensuring the correct enantiomer is used, which is paramount as different stereoisomers can have vastly different pharmacological and toxicological profiles.

-

Process Consistency: Establishing clear specifications for batch release, ensuring reproducibility in manufacturing.

References

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

-

Pharma Beginners. (2026, January 13). Optical Rotation / Specific Optical Rotation (SOR) Procedure. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

YouTube. (2015, November 10). Specific rotation. Retrieved from [Link]

-

chemeurope.com. (n.d.). Specific rotation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. This compound 98 57224-63-2 [sigmaaldrich.com]

- 8. N-Carbobenzyloxy-L-threonine methyl ester | 57224-63-2 [amp.chemicalbook.com]

- 9. N-Benzyloxycarbonyl-L-threonine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. digicollections.net [digicollections.net]

Technical Guide: Storage Stability & Preservation of Z-Thr-OMe

Executive Summary

Z-Thr-OMe (N-benzyloxycarbonyl-L-threonine methyl ester) acts as a critical intermediate in solution-phase peptide synthesis and the production of chiral therapeutic agents. While the benzyloxycarbonyl (Z or Cbz) group provides robust protection against acidic conditions, the molecule possesses inherent vulnerabilities—specifically at the threonine side-chain (

This guide details the physicochemical stability profile of this compound, delineating the mechanistic pathways of degradation (hydrolysis and

Part 1: Chemical Architecture & Vulnerabilities

To understand storage requirements, one must first analyze the molecule's three functional domains and their specific entropy vectors.

| Domain | Functionality | Stability Profile | Primary Threat |

| Benzyloxycarbonyl (Z) | High. Stable to weak bases and acids. | Hydrogenolysis (catalytic) or strong Lewis acids. | |

| Side Chain | Moderate. Secondary alcohol. | ||

| C-Terminus | Methyl Ester (-OMe) | Low to Moderate. | Hydrolysis (moisture) or Transesterification. |

The "Threonine Effect"

Unlike simple amino acids (e.g., Z-Ala-OMe), threonine derivatives are uniquely susceptible to

Part 2: Critical Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Hydrolysis (driven by moisture) and

Figure 1: Mechanistic degradation pathways of this compound.[1] Hydrolysis yields the free acid, while elimination yields the unsaturated dehydrobutyrine derivative.

Hydrolysis (The Moisture Vector)

The methyl ester is less sterically hindered than tert-butyl or benzyl esters, making it more prone to hydrolysis.

-

Mechanism: Water attacks the carbonyl carbon of the ester.

-

Result: Formation of Z-Thr-OH (free acid) and Methanol.

-

Impact: The free acid alters the stoichiometry of subsequent coupling reactions and may precipitate out of solution.

-Elimination (The Chemical Vector)

-

Mechanism: Abstraction of the H

proton, followed by the expulsion of the -OH group on C -

Result: Formation of Z-amino-crotonic acid methyl ester (Dehydrobutyrine).

-

Trigger: This is often autocatalytic if the sample is stored in basic glass or if residual tertiary amines (from synthesis) are present.

Part 3: Empirical Stability Data

While specific long-term data for this compound varies by vendor, the following stability matrix is derived from standard peptide chemistry principles for carbamate-protected amino acid esters [1][2].

| Storage Condition | Estimated Shelf Life | Primary Degradation Mode |

| 25°C (Ambient), Unsealed | < 3 Months | Hydrolysis (Hygroscopic uptake) |

| 4°C, Sealed Vial | 6–12 Months | Slow Hydrolysis |

| -20°C, Desiccated | > 24 Months | Negligible |

| -20°C, Solution (DMSO/DMF) | < 1 Week | Solvolysis / Racemization |

Part 4: Optimized Storage Protocol

This protocol is designed to be self-validating . By following the "Argon-Desiccation-Cold" triad, you minimize all entropy vectors described in Part 1.

The Workflow

Figure 2: Standard Operating Procedure (SOP) for receipt and long-term preservation.

Detailed Methodology

-

Container Selection: Use Amber Borosilicate Glass . Clear glass allows UV transmission (potential radical formation, though low risk for Z-group), and soft glass (soda-lime) can leach alkali, catalyzing

-elimination [3]. -

Atmosphere Control: Before sealing, gently stream dry Argon or Nitrogen over the solid.[2] This displaces humid air.

-

Temperature: Store at -20°C .

-

Critical Step: When retrieving from the freezer, allow the vial to reach room temperature in a desiccator before opening . Opening a cold vial in humid lab air causes immediate condensation on the powder, initiating hydrolysis.

-

Part 5: Quality Control & Re-validation

Before using stored this compound in critical synthesis steps, validate its integrity.

Thin Layer Chromatography (TLC)[3]

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization: UV (254 nm) and Ninhydrin (will be negative for this compound, positive only if Z-group falls off—unlikely). Use Chlorine/Tolidine stain for detecting the N-protected amide.

-

Pass Criteria: Single spot. Appearance of a lower Rf spot usually indicates hydrolysis (Z-Thr-OH).

Melting Point Check

-

This compound typically melts around 90–91°C (verify against specific batch CoA).

-

Indicator: A broadened or depressed melting point range (>2°C deviation) indicates significant impurity (likely Z-Thr-OH or salts).

HPLC (Reverse Phase)

-

Column: C18.

-

Gradient: Water/Acetonitrile (0.1% TFA).

-

Detection: 215 nm (Amide) and 257 nm (Phenyl ring of Z-group).

-

Note: Z-Thr-OH will elute earlier than the ester this compound.

References

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental mechanisms of protecting group stability and side-chain reactions).

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

-

Sigma-Aldrich. (n.d.). Handling and Storage of Peptides and Protected Amino Acids.

-

Bachem. (n.d.). Peptide Stability and Storage Guidelines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 5. peptide.com [peptide.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Applications of Z-Thr-OMe in Peptide Synthesis

Topic: Applications of Z-Thr-OMe in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (N-Benzyloxycarbonyl-L-threonine methyl ester) is a bifunctional threonine derivative that serves as a critical intermediate in both chemo-enzymatic and classical solution-phase peptide synthesis. Its utility stems from the orthogonality of its protecting groups: the acid-stable, hydrogenolysis-labile Z (Cbz) group on the amine, and the saponification/hydrazinolysis-labile methyl ester on the carboxyl.

Uniquely, the threonine side-chain hydroxyl (-OH) remains unprotected in this derivative. This feature is exploited for site-specific functionalization (e.g., glycosylation, phosphorylation) or depsipeptide formation, but it also necessitates careful handling to prevent O-acylation side reactions during activation.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |

| CAS Number | 57224-63-2 |

| Molecular Weight | 267.28 g/mol |

| Melting Point | 92–94 °C (Solid) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| Key Reactivity | Acyl donor (enzymatic), Hydrazide precursor (chemical), Nucleophile (via -OH) |

Chemo-Enzymatic Peptide Synthesis

This compound is a preferred acyl donor in kinetically controlled enzymatic peptide synthesis. Unlike standard chemical coupling which requires highly activated esters (e.g., NHS, pentafluorophenyl) that are prone to hydrolysis in aqueous media, the methyl ester of this compound offers a "Goldilocks" reactivity: stable in buffer, yet sufficiently active for serine proteases to form an acyl-enzyme intermediate.

Mechanism of Action

-

Acyl-Enzyme Formation: The active site serine of the protease attacks the carbonyl carbon of this compound, releasing methanol and forming a covalent acyl-enzyme complex.

-

Nucleophilic Attack: An amine nucleophile (H-AA-OR') attacks the acyl-enzyme complex.

-

Product Release: The new peptide bond is formed, regenerating the free enzyme.

Protocol: Protease-Catalyzed Coupling

Objective: Synthesize Z-Thr-Xaa-OR using this compound as the acyl donor.

Reagents:

-

Enzyme: Streptomyces griseus Trypsin (SGT) or Papain (immobilized preferred for scale).

-

Solvent: 50% DMF / 50% Carbonate Buffer (pH 9.0).

-

Nucleophile: H-Leu-NH₂ (Example).

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve this compound (10 mM) and H-Leu-NH₂ (20 mM, 2 equiv) in the solvent mixture. Note: Excess nucleophile drives the equilibrium toward aminolysis over hydrolysis.

-

Enzyme Addition: Add SGT (approx. 2 mg/mL).

-

Incubation: Stir at 30°C. Monitor via HPLC.

-

Causality: Low temperature prevents enzyme denaturation; pH 9.0 favors the unprotonated state of the nucleophile's amine.

-

-

Termination: Filter off the enzyme (if immobilized) or lower pH to 3.0 to quench.

-

Purification: The product Z-Thr-Leu-NH₂ is more hydrophobic than the starting ester and can be isolated via extraction or preparative HPLC.

Self-Validating Check:

-

If hydrolysis (Z-Thr-OH formation) exceeds 10%, increase the concentration of the organic cosolvent (DMF) to suppress water activity, or increase the nucleophile equivalents.

Chemical Synthesis: The Azide Method

In solution-phase synthesis, this compound is the precursor for the Azide Coupling Method . This method is historically significant and remains relevant for fragment condensation because it minimizes racemization, a critical risk when activating urethane-protected amino acids.

Workflow: this compound Z-Thr-NHNH₂ Z-Thr-N₃

Figure 1: Transformation of this compound into an active acyl azide for racemization-free coupling.[1]

Protocol: Hydrazinolysis of this compound

-

Dissolution: Dissolve 10 mmol this compound in 30 mL Methanol.

-

Reaction: Add hydrazine hydrate (30 mmol, 3 equiv) dropwise at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 24 hours.

-

Why? The methyl ester is less reactive than activated esters; adequate time is required. The mild conditions prevent damage to the Z-group.

-

-

Work-up: Evaporate methanol. The hydrazide (Z-Thr-NHNH₂) often crystallizes upon addition of ether or cold water.

-

Validation: Check MP (usually higher than ester) and disappearance of the ester peak in IR (~1740 cm⁻¹).

Advanced Application: Depsipeptide & Actinomycin Synthesis

This compound is a key building block for depsipeptides (peptides containing ester linkages in the backbone). The free hydroxyl group of the threonine side chain acts as the nucleophile to form the ester bond (lactone).

Case Study: Actinomycin D Analog Synthesis

Actinomycins are chromopeptide lactones where the threonine hydroxyl is esterified to the C-terminal amino acid (often Sarcosine or Valine) to close the ring.

Synthesis Strategy:

-

Starting Material: this compound.

-

Side-Chain Acylation: The free -OH is acylated with a protected amino acid (e.g., Boc-Val-OH) using DCC/DMAP.

-

Critical Control: This step requires high activation (DMAP) because the secondary alcohol of Threonine is sterically hindered.

-

-

C-Terminal Deprotection: The methyl ester (OMe) is saponified (LiOH/MeOH) or converted to a hydrazide to prepare for backbone cyclization.

-

Cyclization: The linear precursor is cyclized to form the lactone ring.

Troubleshooting Side Reactions: O-Acylation When using this compound in standard peptide coupling (where it acts as the carboxyl component), the free -OH can compete with the amine of the incoming residue, leading to O-acylated byproducts.

| Side Reaction | Cause | Prevention Strategy |

| O-Acylation | Highly activated carboxyl component attacks Thr-OH. | Use stoichiometric coupling reagents; Avoid excess base (DMAP); Use Z-Thr(tBu)-OMe if side reaction persists. |

| N | Acidic conditions (e.g., HF cleavage) cause acyl migration. | Keep conditions mild; Reverse shift by treating with mild base (NH₄OH) at pH 8-9. |

| Diketo-piperazine (DKP) | Spontaneous cyclization of dipeptide methyl esters. | Avoid leaving Z-Thr-Xaa-OMe as a free base for extended periods; rapid coupling of the next residue. |

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification and Physical Data. Retrieved from

-

MedChemExpress. (n.d.). This compound Solubility and Storage Protocols. Retrieved from

- Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press.

-

Inouye, K., et al. (1979). "Side reactions in peptide synthesis: Prevention of O-acylation." Int. J. Pept.[2][3] Protein Res., 13(1), 22-27.[2]

-

Meienhofer, J., et al. (1976).[4] "Synthesis of actinomycin and analogs." Journal of Medicinal Chemistry, 19(6), 766-772.[4]

-

BenchChem. (2025). Application Notes for Solution-Phase Peptide Synthesis using Z-Asp(OMe). (Analogous protocols for methyl ester handling).

Sources

Z-Thr-OMe: A Cornerstone Chiral Building Block for Modern Antibiotic Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of N-α-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a pivotal chiral building block in the synthesis of complex antibiotics. We will dissect the fundamental importance of chirality in antimicrobial efficacy, detail the molecular attributes of this compound, and present its application through validated synthetic protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage stereochemically pure intermediates for next-generation therapeutic agents.

The Imperative of Chirality in Antibiotic Design

The three-dimensional architecture of a drug molecule is paramount to its biological function. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1] The use of single-enantiomer drugs is a critical strategy in modern pharmacology, as it can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetic profiles compared to racemic mixtures.[2][3] In fact, stereoisomers of the same compound can exhibit significant differences in biological activity, with one enantiomer providing the therapeutic effect while the other may be inactive or even contribute to adverse effects.[4][5]

For antibiotics, stereochemistry governs the precise binding interactions with bacterial targets, such as ribosomes or cell wall enzymes.[6] For instance, only one of the four stereoisomers of chloramphenicol is active.[6] This underscores the necessity of employing enantiomerically pure starting materials, or "chiral building blocks," to construct the desired stereoisomers of complex antibiotic molecules.[7][8] The "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids, provides an efficient and powerful starting point for asymmetric synthesis.[9][10] L-Threonine, with its two stereogenic centers, is a particularly valuable member of this pool.[9][11]

This compound: A Profile of a Key Synthetic Intermediate

This compound is a derivative of the natural amino acid L-threonine, strategically modified with protecting groups to facilitate controlled, stepwise chemical synthesis.[12] These modifications prevent unwanted side reactions at the amine and carboxylic acid functionalities, allowing chemists to direct reactions to other parts of the molecule or to control the sequence of peptide bond formation.[13]

The key features of this compound are:

-

L-Threonine Core : Provides the essential (2S, 3R) stereochemistry, a common motif in natural product antibiotics.

-

Benzyloxycarbonyl (Z or Cbz) Group : A well-established protecting group for the α-amino functionality. It is stable under a wide range of conditions but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd/C), a mild method that preserves other sensitive functional groups.[14]

-

Methyl Ester (OMe) : Protects the α-carboxyl group, preventing it from reacting during the coupling of other amino acids. It can be hydrolyzed under basic conditions (e.g., LiOH or NaOH) to reveal the free carboxylic acid for subsequent reactions.[15][16]

dot graph Z_Thr_OMe_Structure { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

// Define nodes for atoms C1 [label="C", pos="0,0!", color="#202124"]; O1 [label="O", pos="-0.8,-0.5!", color="#EA4335"]; O2 [label="O", pos="0.8,-0.5!", color="#EA4335"]; C_Me [label="CH₃", pos="1.7,-0.3!", color="#202124"]; C_alpha [label="Cα", pos="-0.5,1.2!", color="#202124", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4", tooltip="(2S) Chiral Center"]; H_alpha [label="H", pos="-0.1,1.9!", color="#202124"]; N [label="N", pos="-1.8,1.2!", color="#34A853"]; H_N [label="H", pos="-2.2,0.6!", color="#202124"]; Z_group [label="Z-Group (Cbz)\nAmine Protection", pos="-3.5,1.8!", shape=box, style=filled, fillcolor="#F1F3F4"]; C_beta [label="Cβ", pos="0.3,2.2!", color="#202124", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4", tooltip="(3R) Chiral Center"]; H_beta [label="H", pos="0.7,1.5!", color="#202124"]; OH_beta [label="OH", pos="1.2,2.8!", color="#EA4335"]; C_gamma [label="CH₃", pos="-0.5,3.2!", color="#202124"];

// Define node for ester group Ester_group [label="Methyl Ester (OMe)\nCarboxyl Protection", pos="2.5,0.5!", shape=box, style=filled, fillcolor="#F1F3F4"];

// Draw bonds C1 -- O1; C1 -- O2; O2 -- C_Me; C1 -- C_alpha; C_alpha -- H_alpha; C_alpha -- N; N -- H_N; N -- Z_group [style=dashed]; C_alpha -- C_beta; C_beta -- H_beta; C_beta -- OH_beta; C_beta -- C_gamma;

// Link to ester group label C_Me -- Ester_group [style=dashed]; } } Caption: Molecular structure of this compound highlighting the chiral centers and protecting groups.

Physicochemical Properties of Z-L-Thr-OMe

| Property | Value | Source |

| CAS Number | 57224-63-2 | [17] |

| Molecular Formula | C₁₃H₁₇NO₅ | [17] |

| Molecular Weight | 267.28 g/mol | [17] |

| Appearance | White to off-white solid | [12] |

| Melting Point | 92-94 °C | [17] |

| Optical Activity | [α]²⁵/D −18° (c = 1 in methanol) | [17] |

| Primary Application | Peptide Synthesis | [17] |

Application in Antibiotic Synthesis: A Step-by-Step Workflow

The primary utility of this compound is as a defined stereochemical unit for building larger molecules, particularly in peptide or peptide-like antibiotic synthesis. The general workflow involves a cycle of coupling and deprotection steps.

// Node styles start_node [label="Start: this compound\n(Protected Building Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; deprotect_node [fillcolor="#FBBC05", fontcolor="#202124"]; final_node [label="Final Antibiotic Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="this compound", from=start_node, shape=ellipse, style=filled, fillcolor="#F1F3F4"]; B [label="Deprotect Carboxyl Group\n(Saponification: NaOH/LiOH)", from=deprotect_node, shape=parallelogram]; C [label="Activate Carboxyl Group\n(e.g., EDC, HOBt)", from=process_node]; D [label="Couple with Next Amino Acid/Amine Fragment\n(Peptide Bond Formation)", from=process_node]; E [label="Protected Dipeptide/\nIntermediate", from=start_node, shape=ellipse, style=filled, fillcolor="#F1F3F4"]; F [label="Deprotect Amino Group\n(Hydrogenolysis: H₂/Pd/C)", from=deprotect_node, shape=parallelogram]; G [label="Free Amine Intermediate", from=start_node, shape=ellipse, style=filled, fillcolor="#F1F3F4"]; H [label="Repeat Cycle or Final Modification", from=process_node]; I [from=final_node, shape=Mdiamond];

// Edges A -> B [label="Expose COOH"]; B -> C; C -> D; D -> E [label="Form new peptide bond"]; E -> F [label="Expose NH₂ for next coupling"]; F -> G; G -> D [label="Couple with activated acid"]; E -> H; H -> I; } Caption: General workflow for incorporating this compound into a growing peptide chain.

Case Study: Synthesis of Thiopeptide Antibiotic Precursors

Thiopeptide antibiotics are a class of potent natural products effective against various Gram-positive pathogens. The synthesis of novel thiopeptide derivatives, such as the preclinical candidate AJ-024 for Clostridioides difficile infections, relies on the precise assembly of amino acid building blocks.[18] A key step in such syntheses involves the coupling of L-threonine methyl ester with a carboxylic acid fragment.[18]

The following protocol is a representative example of an amide coupling reaction foundational to this process, utilizing standard solution-phase peptide synthesis techniques.[18][19][20]

Experimental Protocol: EDC/HOBt Mediated Peptide Coupling

This protocol details the coupling of an N-protected carboxylic acid (R-COOH) with L-threonine methyl ester hydrochloride. This is a critical step that establishes the peptide bond and incorporates the threonine moiety with its defined stereochemistry.

Objective: To synthesize the dipeptide intermediate R-CO-Thr-OMe.

Materials:

-

Carboxylic Acid Starting Material (R-COOH)

-

L-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI or EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Instrumentation:

-

Magnetic stirrer and stir bars

-

Round-bottom flasks

-

Ice bath

-

Rotary evaporator

-

Chromatography equipment

Step-by-Step Methodology:

-

Preparation of Threonine Free Base (In Situ):

-

In a clean, dry round-bottom flask, suspend L-threonine methyl ester hydrochloride (1.2 equivalents relative to the carboxylic acid) in anhydrous DCM.

-

Add Et₃N (4 equivalents) to the suspension.[18] The mixture should become a clear solution as the free base of the threonine ester is formed. Stir for 15-20 minutes at room temperature. Causality Note: The base neutralizes the hydrochloride salt and the HOBt, ensuring the threonine's amino group is nucleophilic and ready for coupling.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the carboxylic acid starting material (1.0 equivalent) and HOBt (1.5 equivalents) in anhydrous DCM.[18]

-

Cool the solution to 0 °C using an ice bath.

-

Add EDCI (1.5 equivalents) to the cooled solution.[18] Stir at 0 °C for 30 minutes. Causality Note: EDCI is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[21]

-

-

Coupling Reaction:

-

To the activated carboxylic acid mixture at 0 °C, add the freshly prepared L-threonine methyl ester solution from Step 1.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 16 hours (overnight).[18] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes excess base (Et₃N). The bicarbonate wash removes unreacted HOBt and the carboxylic acid starting material. The brine wash removes residual water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure dipeptide product.[18]

-

Conclusion and Future Outlook

This compound and its derivatives are indispensable tools in the synthesis of stereochemically complex antibiotics. Its pre-defined chirality, derived from the natural L-threonine pool, and its orthogonal protecting groups offer chemists precise control over synthetic routes.[9][] The ability to incorporate this building block using robust and well-documented coupling protocols allows for the systematic construction of novel therapeutic candidates. As antibiotic resistance continues to be a global health threat, the strategic use of such chiral building blocks will be fundamental to the development of new, more effective antimicrobial agents.[23][24] Future innovations will likely focus on integrating these building blocks into more efficient synthetic platforms, such as automated solid-phase synthesis and continuous flow chemistry, to accelerate the discovery and production of next-generation antibiotics.[2]

References

- Hutt, A. J., & Tan, S. C. (1996). Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy, 37(1), 1-19.

-

Kasprzyk-Hordern, B., et al. (2020). The role of stereochemistry of antibiotic agents in the development of antibiotic resistance in the environment. Environment International, 139, 105681. [Link]

-

Hutt, A. J., & Tan, S. C. (1996). Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. PubMed. [Link]

-

Kasprzyk-Hordern, B., et al. (2020). The role of stereochemistry of antibiotic agents in the development of antibiotic resistance in the environment. ResearchGate. [Link]

-

Ayyad, R. R., et al. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science. [Link]

-

Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 33429-33448. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

-

Zhang, X., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 3-23. [Link]

-

Anwar, M., et al. (2013). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Tetrahedron: Asymmetry, 24(18), 1182-1191. [Link]

-

Albericio, F., et al. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(7), 3624-3707. [Link]

-

Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

Kulik, A., et al. (2013). Synthesis and Biological Evaluation of Potential Threonine Synthase Inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5411-5417. [Link]

-

ResearchGate. Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester... ResearchGate. [Link]

-

Zhang, X., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

-

Wikipedia. Amino acid. Wikipedia. [Link]

-

Chen, C., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Chen, C., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure) | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. Chiral Building Blocks Selection - Enamine [enamine.net]

- 9. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound 98 57224-63-2 [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bachem.com [bachem.com]

- 23. The role of stereochemistry of antibiotic agents in the development of antibiotic resistance in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Guide to the Selection and Qualification of High-Purity N-α-Cbz-L-threonine Methyl Ester (Z-Thr-OMe) for Research and Pharmaceutical Applications

Introduction

N-α-Cbz-L-threonine methyl ester, commonly abbreviated as Z-Thr-OMe, is a pivotal amino acid derivative serving as a fundamental building block in the synthesis of peptides.[1] Its application is critical in the development of therapeutic peptides and other complex molecules within the pharmaceutical and biotechnology sectors.[][3] The efficacy, safety, and purity of the final active pharmaceutical ingredient (API) are directly contingent on the quality of the starting materials.[][4] Therefore, the selection of high-purity this compound is not merely a procurement decision but a critical step that influences the entire drug development lifecycle, from early-stage research to large-scale GMP manufacturing.[][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting commercial suppliers of high-purity this compound. It emphasizes the importance of understanding purity, identifying potential impurities, and establishing a robust in-house quality control system.

Chapter 1: Defining "High Purity" for this compound

The term "high purity" is multifaceted and must be clearly defined by the end-user based on the specific application. For this compound, purity considerations extend beyond a simple percentage and encompass chemical, stereochemical, and enantiomeric integrity. Even trace impurities can have significant downstream consequences, potentially leading to failed syntheses, altered biological activity, or the generation of immunogenic side products in the final peptide.[][6]

Key Quality Attributes

When evaluating this compound from a commercial supplier, a thorough assessment of the following quality attributes is essential. This information should be clearly stated on the supplier's Certificate of Analysis (CoA) or technical data sheet.

| Attribute | Typical Specification | Significance & Rationale | Recommended Analytical Method |

| Assay (Purity) | ≥ 98% (often > 99%) | Represents the proportion of the desired this compound molecule. Higher purity minimizes the presence of process-related or degradation impurities that could interfere with subsequent reactions.[5] | High-Performance Liquid Chromatography (HPLC) |

| Optical Rotation | [α]D typically ~ -18° (c=1 in MeOH) | Confirms the stereochemical identity (L-configuration) of the threonine backbone. Incorrect stereoisomers can lead to inactive or toxic final peptides.[7] | Polarimetry |

| Melting Point | 92-94 °C | A sharp and consistent melting point range is a good indicator of high purity. Broad ranges often suggest the presence of impurities.[7][8] | Melting Point Apparatus, Differential Scanning Calorimetry (DSC) |

| Identity | Conforms to structure | Verifies the correct molecular structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Water Content | Typically < 0.5% | Excess water can hydrolyze the methyl ester or interfere with moisture-sensitive coupling reagents used in peptide synthesis. | Karl Fischer Titration |

| Residual Solvents | Varies by synthesis route | Solvents from the manufacturing process can be toxic or cause side reactions. Limits are often defined by ICH guidelines for pharmaceutical applications. | Gas Chromatography (GC) |

The Structure of this compound

Understanding the molecule's structure is fundamental to appreciating potential isomeric impurities. This compound has two chiral centers, leading to four possible stereoisomers. The desired product is the (2S, 3R) isomer.

Caption: Simplified this compound synthesis and potential impurity formation points.

Impact of Key Impurities:

-

Unreacted Starting Materials (L-Threonine, Z-Thr-OH): Can lead to undesired side products or deletion sequences in solid-phase peptide synthesis (SPPS). [5]* Stereoisomers: Incorporation of an incorrect stereoisomer can drastically alter the peptide's three-dimensional structure, affecting its biological activity and potentially leading to immunogenic responses. [1]* Over-alkylation/Acylation Products: Impurities from side reactions can introduce blocking groups that terminate peptide chain growth prematurely.

Chapter 3: A Framework for Supplier Evaluation

Selecting a supplier should be a systematic process based on technical documentation, transparency, and a commitment to quality.

Caption: A workflow for the systematic qualification of a this compound supplier.

Key Evaluation Steps:

-

Scrutinize the Certificate of Analysis (CoA): A comprehensive CoA is the hallmark of a reputable supplier. It should be lot-specific and detail the results of all quality attribute tests performed, including the specific methods used.

-

Assess Lot-to-Lot Consistency: For long-term projects and regulated environments, consistency is paramount. Request CoAs from several different lots to assess the supplier's process control.

-

Inquire about Synthesis and Purification Methods: A transparent supplier should be willing to provide general information about their synthetic route. This helps in anticipating potential impurities that may not be covered by standard QC tests.

-

Evaluate Packaging and Storage Recommendations: this compound should be stored in a cool, dry place. [9]The supplier's packaging should reflect these requirements to ensure stability during transit.

Chapter 4: In-House Verification of this compound Purity

Trust, but verify. Independent verification of a new supplier's material is a critical step in the qualification process. The following are example protocols for key analytical tests.

Protocol 1: Purity Determination by HPLC

Objective: To determine the chemical purity of this compound and quantify any related impurities.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Prepare the supplier's sample at the same concentration as the reference standard stock solution.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% Trifluoroacetic Acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions and the sample. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). For a more accurate assay, quantify against the calibration curve. [5]

Protocol 2: Identity Confirmation by ¹H NMR

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Compare the resulting spectrum with a reference spectrum or published data. Key signals to verify include:

-

Aromatic protons of the Cbz group (~7.3 ppm).

-

Methylene protons of the benzyl group (~5.1 ppm).

-

Protons on the threonine backbone.

-

Methyl protons of the ester (~3.7 ppm).

-

Methyl protons of the threonine side chain.

-

Protocol 3: Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in the this compound sample.

Methodology:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, using a suitable solvent (e.g., anhydrous methanol).

-

Titration: Accurately weigh a portion of the this compound sample and introduce it into the titration vessel.

-

Analysis: The instrument will automatically titrate the sample with Karl Fischer reagent and calculate the water content, typically expressed as a weight percentage.

Conclusion

The meticulous selection and qualification of high-purity this compound is a foundational requirement for successful peptide synthesis and drug development. By moving beyond a simple reliance on a supplier's declared purity and implementing a systematic approach to evaluation and in-house verification, researchers can mitigate risks, ensure reproducibility, and uphold the quality and integrity of their scientific work. A partnership with a transparent and quality-focused supplier is an invaluable asset in the path from discovery to therapeutic application.

References

- BOC Sciences. High-Purity Amino Acid Derivatives for Peptide Synthesis.

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Online] Available at: [Link]

-

De Lepeleire, I., et al. (2012). Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. amerigoscientific.com [amerigoscientific.com]

- 4. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]

- 5. polypeptide.com [polypeptide.com]

- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of Z-Thr-OMe in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Z-Thr-OMe in Peptide Chemistry

Solution-phase peptide synthesis (SPPS), while often considered a classical technique, remains a powerful and relevant methodology for the preparation of short to medium-length peptides, particularly for large-scale synthesis and when purification of intermediates is desired. The choice of protecting groups is paramount to the success of this strategy. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational development in controlled peptide synthesis.[1] It offers stability under a variety of conditions and is readily removed by catalytic hydrogenation, yielding benign byproducts like toluene and carbon dioxide.[1]

This guide focuses on the application of N-α-benzyloxycarbonyl-L-threonine methyl ester (this compound), a key building block for incorporating threonine residues into a peptide chain. Threonine, with its secondary hydroxyl group, presents unique considerations in peptide synthesis. While the hydroxyl group can be a site for side reactions, such as O-acylation, careful control of reaction conditions in solution-phase synthesis can often mitigate these issues without the need for side-chain protection, simplifying the synthetic route.[2][3]

These application notes provide a detailed protocol for the coupling of this compound with a model amino acid ester, followed by the deprotection of the N-terminal Z-group. The causality behind experimental choices, potential side reactions, and purification strategies are discussed to ensure a robust and reproducible workflow.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₅ | |

| Molecular Weight | 267.28 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 57224-6-2 |

Experimental Protocols

Part 1: Dipeptide Synthesis - Coupling of this compound with L-Alanine Methyl Ester (H-Ala-OMe)

This protocol details the formation of the dipeptide Z-Thr-Ala-OMe using the widely employed EDC/HOBt coupling methodology. This method is effective in minimizing racemization and is straightforward to perform in a standard laboratory setting.[4][5]

Reaction Scheme:

Caption: Coupling of this compound and H-Ala-OMe.

Materials:

-

Z-L-Threonine methyl ester (this compound)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of H-Ala-OMe free base: a. In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. b. Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. This solution containing the free amine is used directly in the next step.

-

Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[6] b. Cool this solution to 0 °C in an ice bath. c. To the cooled solution, add EDC·HCl (1.1 equivalents) and stir for 30 minutes at 0 °C.[6] d. Add the freshly prepared H-Ala-OMe solution from step 1 to this mixture. e. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC). b. Upon completion, dilute the reaction mixture with DCM. c. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Thr-Ala-OMe.[6]

Causality and Experimental Choices:

-

EDC/HOBt: The combination of a carbodiimide (EDC) and an additive (HOBt) is crucial. EDC activates the carboxylic acid of Z-Thr-OH (if starting from the acid) to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side reaction. HOBt traps the activated acid as an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine component. This also serves to suppress racemization.[5]

-

DIPEA: This non-nucleophilic base is used to neutralize the hydrochloride salt of the amino ester, liberating the free amine for the coupling reaction.

-

Aqueous Work-up: The series of washes is designed to remove unreacted reagents and byproducts. The HCl wash removes residual DIPEA and any unreacted amine. The NaHCO₃ wash removes unreacted Z-Thr-OH and HOBt. The brine wash helps to remove residual water from the organic layer.

Part 2: N-Terminal Deprotection of Z-Thr-Ala-OMe

Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z-group, avoiding the need for high-pressure hydrogenation apparatus.[7] Formic acid or ammonium formate can be used as the hydrogen donor in the presence of a palladium catalyst.[7]

Reaction Scheme:

Caption: Z-group deprotection via catalytic hydrogenation.

Materials:

-

Z-Thr-Ala-OMe (from Part 1)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Formic acid or Ammonium formate

-

Celite®

Procedure:

-

Reaction Setup: a. Dissolve the protected dipeptide, Z-Thr-Ala-OMe, in methanol.[6] b. To this solution, carefully add 10% Palladium on carbon (typically 10% by weight of the peptide).[6] c. Add formic acid (approximately 10 equivalents) or ammonium formate (approximately 5 equivalents) as the hydrogen donor.[6]

-

Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[6]

-

Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Thr-Ala-OMe. d. The crude product can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.[6]

Causality and Experimental Choices:

-

Catalytic Transfer Hydrogenation: This method is preferred for its operational simplicity and mild conditions. The palladium catalyst facilitates the transfer of hydrogen from the donor (formic acid or ammonium formate) to the benzyl ester of the Z-group, leading to its cleavage.[7]

-

Methanol as Solvent: Methanol is a good solvent for many peptides and is compatible with the catalytic hydrogenation conditions.

-

Celite Filtration: Pd/C is a fine powder that can be difficult to remove by standard filtration. A pad of Celite provides a fine filtration medium that effectively removes the catalyst.

Scientific Integrity and Trustworthiness

Self-Validating Systems:

-

Reaction Monitoring: The consistent use of TLC at each stage is critical for validating the progress of the reaction. This allows the researcher to determine the endpoint of the reaction accurately, preventing over-running which can lead to side reactions, and ensuring that the starting material has been fully consumed before proceeding to the next step.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. This provides definitive validation of the synthetic protocol.

Potential Side Reactions and Mitigation Strategies:

-

O-acylation of the Threonine Hydroxyl Group: The hydroxyl group of threonine can potentially be acylated by the activated this compound, leading to the formation of a depsipeptide. To minimize this, it is crucial to use a stoichiometric amount of the coupling reagents and to avoid prolonged reaction times. Performing the reaction at a lower temperature initially (0 °C) can also help to control the reactivity.[2][3]

-

Racemization: While EDC/HOBt is known to suppress racemization, it is not entirely eliminated. The risk of racemization increases with prolonged activation times and in the presence of strong bases. Therefore, it is important to add the amine component promptly after the activation of the carboxylic acid and to use a hindered base like DIPEA.[8]

-

N-acylurea Formation: As mentioned earlier, this is a common side reaction with carbodiimides. The use of HOBt is the primary strategy to mitigate this issue.[5]

Conclusion

This compound is a valuable reagent for the incorporation of threonine into peptides via solution-phase synthesis. By understanding the principles behind the coupling and deprotection steps, and by carefully controlling the reaction conditions, researchers can successfully synthesize threonine-containing peptides with high purity. The protocols provided in this guide offer a robust framework for the use of this compound, emphasizing the importance of a systematic and well-monitored approach to achieve reliable and reproducible results in peptide chemistry.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

-

Side Reactions in Peptide Synthesis. Scribd. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

-

Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Available from: [Link]

-

Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry. Available from: [Link]

-

[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. Available from: [Link]

-

Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses. Available from: [Link]

-

Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed. Available from: [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. peptide.com [peptide.com]

Application Note and Protocol for the Hydrolysis of Z-Thr-OMe Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-L-Threonine in Peptide Synthesis

N-benzyloxycarbonyl-L-threonine (Z-L-Thr-OH) is a pivotal building block in the synthesis of peptides and complex pharmaceutical intermediates. The benzyloxycarbonyl (Z) group offers robust protection of the amine functionality, which is readily removable under neutral conditions by catalytic hydrogenation, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule. The strategic hydrolysis of its methyl ester precursor, Z-L-threonine methyl ester (Z-L-Thr-OMe), to the corresponding carboxylic acid is a critical deprotection step. This transformation must be executed with high fidelity to prevent common side reactions such as racemization at the α-carbon and β-elimination of the hydroxyl group on the threonine side chain. This document provides a comprehensive, field-proven protocol for the saponification of Z-L-Thr-OMe, emphasizing the chemical principles that ensure a high-yield, high-purity synthesis of Z-L-Thr-OH.

Reaction Mechanism and Rationale for Reagent Selection

The hydrolysis of Z-Thr-OMe is a base-catalyzed nucleophilic acyl substitution, commonly referred to as saponification. The reaction proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the carboxylate salt. A final acidification step protonates the carboxylate to afford the desired carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

The choice of base is critical to mitigate side reactions. While stronger bases like sodium hydroxide or potassium hydroxide can be effective, they significantly increase the risk of racemization and β-elimination, especially at elevated temperatures. Lithium hydroxide (LiOH) is the preferred base for this transformation as it offers a milder reaction environment, thereby preserving the stereochemical integrity of the α-carbon.[1][2] The use of a co-solvent system, such as tetrahydrofuran (THF) and water, is essential to ensure the solubility of both the starting ester and the inorganic base, facilitating a homogenous reaction mixture and promoting an efficient reaction.[1][3]

Potential Side Reactions and Mitigation Strategies

Two primary side reactions can compromise the yield and purity of the desired Z-L-Thr-OH:

-

Racemization: The abstraction of the α-proton by a strong base can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers. This is a significant concern in peptide synthesis as the biological activity of peptides is highly dependent on their stereochemistry. To minimize racemization, the hydrolysis is performed at or below room temperature using a mild base like LiOH.[4]

-

β-Elimination: The hydroxyl group on the β-carbon of threonine is susceptible to elimination under strongly basic conditions and elevated temperatures, leading to the formation of an unsaturated dehydroamino acid derivative.[5][6] This side reaction is mitigated by employing mild reaction conditions (LiOH, ambient temperature) and carefully controlling the reaction time.

Experimental Protocol: Hydrolysis of Z-L-Thr-OMe

This protocol is designed for the saponification of Z-L-Thr-OMe to Z-L-Thr-OH with minimal side reactions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Z-L-Threonine methyl ester (Z-L-Thr-OMe) | >98% | Commercially available |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS reagent grade | Commercially available |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially available |

| Deionized Water | High purity | In-house |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially available |

| Ethyl Acetate | ACS reagent grade | Commercially available |

| Brine (saturated NaCl solution) | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-L-Thr-OMe (1.0 eq) in a mixture of THF and deionized water (2:1 v/v). A typical concentration is 0.1-0.2 M.

-